molecular formula C17H20ClFN2O B2495264 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1225290-89-0

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride

Cat. No. B2495264
M. Wt: 322.81
InChI Key: AOCPXIBXIOALEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine to obtain monosubstituted piperazine derivatives, and subsequent deacetylation to achieve the target product. Wang Xiao-shan (2011) described a method yielding over 56.9% of a related compound, highlighting the efficiency of such synthetic routes (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's chemical behavior. Studies employing techniques such as IR, 1HNMR, and MS confirm the chemical structure of synthesized compounds. For instance, the structural analysis of a related piperazine derivative was detailed by Dingrong Yang et al. (2009), who utilized X-ray and DFT methods to elucidate the compound's configuration (Dingrong Yang et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the reactions involving aromatic, heteroaromatic, and oxygenated phenylpropyl derivatives of piperazine compounds were explored to understand their affinity for neurotransmitter transporters (D. Lewis et al., 2003) (D. Lewis et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are essential for the compound's application in pharmaceutical formulations. C. Sanjeevarayappa et al. (2015) characterized the crystal structure of a piperazine derivative, providing insights into its physical properties and potential pharmaceutical applications (C. Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

The scale-up synthesis of dopamine uptake inhibitors such as GBR-12909, which shares structural similarities with 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride, has been explored to develop robust processes that eliminate the need for chromatographic purifications and minimize the use of environmentally harmful reagents. These efforts aim to improve the overall yield and reproducibility of synthesizing such compounds, highlighting their importance in research focused on the dopamine system (Ironside et al., 2002).

Biological Evaluation and Potential Therapeutic Uses

Compounds structurally related to 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine have been synthesized and evaluated for their serotonin-selective reuptake inhibition (SSRI) properties, aiming to develop antidepressants with potentially improved adverse reaction profiles. This research underlines the potential of piperazine derivatives in creating more effective and better-tolerated SSRIs (Dorsey et al., 2004).

Pharmacological Tools

Research has also focused on developing long-acting dopamine transporter ligands based on piperazine derivatives. These compounds are investigated for their potential in treating cocaine abuse by providing insight into the dopamine system's role in addiction. Such studies are crucial for developing therapeutic agents targeting the dopamine transporter with high selectivity and potency (Hsin et al., 2002).

Exploration of Novel Mechanisms

The investigation into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the diverse applications of piperazine derivatives. By synthesizing and evaluating various analogues, researchers aim to discover compounds that are significantly more potent than earlier iterations, thus contributing to the ongoing search for effective HIV treatments (Romero et al., 1994).

Safety And Hazards



  • The toxicological properties of this compound are not well-established.

  • Not for human or veterinary use .




  • Future Directions



    • Further research is needed to explore its potential applications and safety profiles.




    Please note that the information provided is based on available data, and additional studies may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AOCPXIBXIOALEZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20ClFN2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride

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